molecular formula C10H18N4O B4657659 N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No. B4657659
M. Wt: 210.28 g/mol
InChI Key: QLUJXQYPMHYOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as S107, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate calcium handling in cardiac cells, which could lead to improved treatments for heart disease. In

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its ability to modulate calcium handling in cardiac cells. Specifically, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to enhance the activity of the sarcoplasmic reticulum calcium ATPase (SERCA), which is responsible for the uptake of calcium into the sarcoplasmic reticulum. This results in improved calcium handling and improved cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea are primarily related to its ability to modulate calcium handling in cardiac cells. Specifically, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to improve calcium handling, resulting in improved cardiac function. Additionally, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its specificity for cardiac cells. This allows for targeted studies of cardiac function and calcium handling. However, one limitation of using N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for the study of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea. One area of research could focus on the development of more potent and selective analogs of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, which could lead to improved therapeutic agents for the treatment of heart disease. Additionally, further studies could explore the potential of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea for the treatment of other diseases that involve calcium dysregulation, such as neurodegenerative diseases. Finally, future studies could explore the potential of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea for use in combination therapies with other drugs for the treatment of heart disease.

Scientific Research Applications

N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications in the treatment of heart disease. Specifically, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to improve calcium handling in cardiac cells, which is a critical process for proper heart function. N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to improve cardiac function in animal models of heart disease, and has been proposed as a potential therapeutic agent for the treatment of heart failure.

properties

IUPAC Name

1-butan-2-yl-3-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-8(2)13-10(15)11-5-9-6-12-14(3)7-9/h6-8H,4-5H2,1-3H3,(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJXQYPMHYOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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